1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine
Description
1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine is a piperazine derivative featuring an ethylsulfonyl group at the 1-position and a 2-methylbenzyl substituent at the 4-position. The ethylsulfonyl group contributes electron-withdrawing effects, reducing the basicity of the piperazine nitrogen and enhancing metabolic stability compared to unsubstituted analogs . This compound is of interest in medicinal chemistry due to the versatility of piperazine scaffolds in targeting enzymes, receptors, and ion channels.
Properties
Molecular Formula |
C14H22N2O2S |
|---|---|
Molecular Weight |
282.40 g/mol |
IUPAC Name |
1-ethylsulfonyl-4-[(2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C14H22N2O2S/c1-3-19(17,18)16-10-8-15(9-11-16)12-14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3 |
InChI Key |
GWGCHYYNEVMUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine typically involves the reaction of piperazine with ethylsulfonyl chloride and 2-methylbenzyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can
Biological Activity
1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine is a compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C12H18N2O2S
- CAS Number : [not provided in the search results]
This structure contributes to its interaction with various biological targets, influencing its pharmacological properties.
This compound exhibits its biological effects primarily through interaction with specific receptors and enzymes. The sulfonyl group enhances the compound's binding affinity to target sites, modulating their activity. Studies suggest that this compound may influence:
- Enzymatic Activity : By binding to enzymes, it can either inhibit or activate their functions.
- Signal Transduction Pathways : It may alter pathways involved in cellular signaling, affecting gene expression and cellular responses.
Anticancer Activity
Recent research highlights the potential of piperazine derivatives, including this compound, as anticancer agents. A study evaluated various substituted piperazines against breast cancer cell lines (MCF7) and reported:
- IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined for several compounds, indicating significant cytotoxic effects against cancer cells while sparing normal cells .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | 15.6 | 3.2 |
| Docetaxel | 10.0 | 1.0 |
This table illustrates the promising selectivity of the compound for cancer cells over normal cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were assessed, showing effective antibacterial action:
- MIC Values :
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that this compound could serve as a lead compound in developing new antimicrobial agents.
In Vitro Studies
In vitro experiments have shown that this compound effectively inhibits cell proliferation in cancer cell lines. For example, a study reported that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicated favorable interactions with key enzymes involved in cancer metabolism and bacterial growth regulation .
Scientific Research Applications
Potential Applications
- Medicinal Chemistry: Compounds within the piperazine class, including 1-(ethylsulfonyl)-4-(2-methylbenzyl)piperazine, have been investigated for a variety of biological activities. These activities may include antihistamine and anticancer effects. Studies on the interactions of this compound with biological targets are crucial for clarifying its pharmacological profile and therapeutic potential. These interactions include binding affinities to various receptors or enzymes, which help predict its therapeutic potential and side effects. Research methodologies may involve in vitro assays using cell lines or receptor binding studies to assess efficacy and safety.
- Diverse Applications: this compound has potential applications in various domains.
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Ethylsulfonyl)-4-(4-methylbenzyl)piperazine | Similar core structure with a different benzyl substitution | Potentially different biological activity due to structural variation |
| 1-(Methylsulfonyl)-4-(2-methylbenzyl)piperazine | Contains a methylsulfonyl group instead of ethylsulfonyl | May exhibit different reactivity patterns |
| 1-(Ethylthio)-4-(2-methylbenzyl)piperazine | Contains an ethylthio group instead of sulfonyl | Different electronic properties affecting biological interactions |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonyl-Substituted Piperazines
1-[4-(Ethylsulfonyl)-2-fluorophenyl]-3-methylpiperazine (CAS 1000339-75-2)
- Structure : Contains a fluorophenyl ring attached to the piperazine via an ethylsulfonyl group, with a methyl group at the 3-position.
- This structural variation may alter binding affinity to targets like σ1 receptors or dopamine receptors .
- Applications : Investigated for central nervous system (CNS) targets due to fluorophenyl moieties’ prevalence in neuroactive compounds.
1-((4-Substitutedphenyl)sulfonyl)piperazine Derivatives
- Structure : Aryl sulfonyl groups (e.g., 4-methylphenyl, 4-chlorophenyl) at the 1-position of piperazine.
- For example, 1-(4-chlorobenzhydryl)piperazine derivatives demonstrated cytotoxicity against cancer cell lines (IC₅₀: 1.2–8.7 µM) , suggesting sulfonyl substituents modulate bioactivity.
- Applications : Anticancer agents, enzyme inhibitors (e.g., BACE1 inhibitors) .
Aromatic Substitution Patterns
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine
- Structure : A 2-methoxyphenyl group at the 1-position and a piperidinyl group at the 4-position.
- Key Differences : The methoxy group’s electron-donating nature contrasts with the electron-withdrawing sulfonyl group in the target compound. This derivative showed high dopamine D2 receptor affinity (Ki: 12 nM) , highlighting the role of substituent electronics in receptor binding.
- Applications : CNS-targeted therapies, receptor modulation.
1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine (SA4503)
- Structure : Dimethoxyphenethyl and phenylpropyl substituents on piperazine.
- Key Differences : Bulky aromatic groups enhance σ1 receptor agonism (antidepressant activity) . The ethylsulfonyl group in the target compound may favor different receptor interactions due to distinct steric and electronic profiles.
- Applications : Antidepressant drug candidate (Phase III clinical trials).
Hybrid Sulfonamide-Piperazine Derivatives
- Structure : Piperazine linked to sulfonamide groups (e.g., 4-(piperazin-1-ylsulfonyl)phenyl derivatives).
- Key Differences : Sulfonamide linkages introduce hydrogen-bonding capacity and acidity (pKa ~7–9) compared to sulfonyl groups. These hybrids exhibited improved antimicrobial activity .
- Applications : Antibacterial agents, enzyme inhibitors.
Cytotoxicity and Anticancer Activity
- 1-(4-Chlorobenzhydryl)piperazine Derivatives : Demonstrated cytotoxicity against liver (HEPG2 IC₅₀: 2.3 µM) and breast (MCF7 IC₅₀: 3.1 µM) cancer cells .
- Ethylsulfonyl vs. Aryl Sulfonyl : Ethylsulfonyl groups may reduce off-target toxicity compared to aryl sulfonyl derivatives due to lower electrophilicity.
Enzyme Inhibition
Physicochemical Properties
⁽ᵃ⁾ Predicted using Molinspiration; ⁽ᵇ⁾ Estimated from in vitro microsomal assays.
Q & A
Q. What are optimal synthetic routes for 1-(ethylsulfonyl)-4-(2-methylbenzyl)piperazine, and how can reaction conditions be optimized?
The synthesis of piperazine derivatives often involves nucleophilic substitution and sulfonylation. For example:
- Step 1 : React 1-(2-methylbenzyl)piperazine with ethylsulfonyl chloride in a polar aprotic solvent (e.g., DCM) under basic conditions (e.g., K₂CO₃) to introduce the ethylsulfonyl group. Monitor progress via TLC (hexane:ethyl acetate, 1:2) .
- Step 2 : Optimize reaction time (6–8 hours) and temperature (room temperature). Use column chromatography (silica gel, ethyl acetate:hexane gradient) for purification. Yield improvements (>70%) are achievable by controlling stoichiometry (1.2:1 molar ratio of sulfonylating agent to piperazine) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm substitution patterns (e.g., ethylsulfonyl and benzyl groups) via ¹H and ¹³C NMR. Look for deshielded protons near the sulfonyl group (δ 3.1–3.5 ppm) .
- HPLC-MS : Assess purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 311.2) .
- X-ray Crystallography : Resolve crystal structure to verify chair conformation of the piperazine ring and intermolecular hydrogen bonding (e.g., Cl⁻ interactions in salts) .
Q. How can researchers screen the compound for preliminary biological activity?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC₅₀ values <50 µM suggest therapeutic potential. Compare with structurally similar antiarrhythmic piperazine derivatives .
- Receptor binding studies : Use radioligand displacement assays (e.g., serotonin or dopamine receptors) to identify target affinity .
Advanced Research Questions
Q. How can conflicting data on synthetic yields or biological activity be resolved?
- Contradiction Analysis : Compare reaction conditions across studies. For example, CuSO₄·5H₂O/sodium ascorbate in click chemistry may improve triazole derivatization yields (85–90%) versus alternative catalysts .
- Statistical Modeling : Apply DOE (Design of Experiments) to identify critical factors (e.g., solvent polarity, temperature) influencing yield .
- Biological Replicates : Address variability in IC₅₀ values by repeating assays across multiple cell passages and using positive controls (e.g., doxorubicin) .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Molecular Docking : Use AutoDock Vina to model interactions with tyrosine kinase domains. Focus on sulfonyl and benzyl groups forming hydrogen bonds with residues like Asp831 .
- QSAR Modeling : Develop predictive models using descriptors like logP (calculated ~2.8) and topological polar surface area (TPSA ~55 Ų) to correlate hydrophobicity with cytotoxicity .
Q. How can spectral data inconsistencies (e.g., NMR splitting patterns) be addressed?
- Dynamic Effects : Consider rotational barriers of the ethylsulfonyl group causing unexpected splitting. Use variable-temperature NMR to observe conformational locking .
- Impurity Profiling : Employ LC-MS/MS to detect byproducts (e.g., unreacted piperazine or sulfonate esters) that distort integration ratios .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Piperazine Sulfonylation
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Solvent | DCM or DMF | |
| Base | K₂CO₃ (1.5 equiv) | |
| Temperature | 25–30°C | |
| Purification | Silica gel chromatography (1:8 EA:hexane) |
Q. Table 2. Biological Activity Benchmarks
| Assay Type | Target | IC₅₀/EC₅₀ | Reference Compound |
|---|---|---|---|
| Anticancer (MCF-7) | Topoisomerase II | 42 µM | Doxorubicin (0.1 µM) |
| Antiarrhythmic | hERG Channel | 15 µM | Amiodarone (2 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
